molecular formula C9H6BrNO B032679 4-(2-Bromoacetyl)benzonitrile CAS No. 20099-89-2

4-(2-Bromoacetyl)benzonitrile

Cat. No.: B032679
CAS No.: 20099-89-2
M. Wt: 224.05 g/mol
InChI Key: LJANCPRIUMHGJE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

4-(2-Bromoacetyl)benzonitrile serves as a crucial building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromoacetyl group allows for the introduction of different nucleophiles, leading to a variety of substituted benzonitriles.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols and amines.

Biochemical Studies

This compound has been identified as an irreversible inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme involved in several cellular processes. Its inhibition leads to the activation of the Wnt signaling pathway, which is critical for cell proliferation and differentiation. This mechanism makes it valuable for:

  • Studying Enzyme Mechanisms : Researchers utilize this compound to investigate the dynamics of GSK-3 and its role in various diseases .
  • Drug Development : Given its potential therapeutic applications, particularly in conditions where GSK-3 is implicated (e.g., cancer, diabetes), it is being explored as a lead compound for developing new drugs.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. Its ability to modify biological pathways makes it a candidate for developing novel therapeutics targeting GSK-3-related pathways .

Case Study 1: GSK-3 Inhibition

Research has demonstrated that this compound effectively inhibits GSK-3 activity in vitro. This inhibition was linked to increased levels of β-catenin, a protein involved in cell signaling pathways that regulate gene expression related to cell growth and differentiation.

Case Study 2: Synthesis of Microtubule Inhibitors

In studies focusing on microtubule dynamics, this compound was incorporated into the synthesis of STA-5312, a potent microtubule inhibitor. This research highlighted the compound's utility in developing agents that target microtubule stability for cancer treatment .

Biological Activity

4-(2-Bromoacetyl)benzonitrile, also known as 4-Cyanophenacyl bromide, is an organic compound with the molecular formula C9H6BrNO\text{C}_9\text{H}_6\text{BrNO} and a molecular weight of 224.05 g/mol. This compound has gained attention for its biological activity, particularly as an irreversible inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes including metabolism, cell differentiation, and apoptosis.

The primary mechanism of action for this compound involves its ability to inhibit GSK-3. GSK-3 is implicated in numerous signaling pathways, and its inhibition can lead to significant therapeutic effects in conditions such as diabetes, cancer, and neurodegenerative diseases. The compound binds irreversibly to GSK-3, preventing its activity and thereby influencing downstream signaling pathways that regulate glycogen metabolism and other cellular functions .

Research Findings

  • Inhibition of GSK-3 :
    • Studies have demonstrated that this compound effectively inhibits GSK-3 with a notable IC50 value, indicating its potency as a biochemical tool in research focused on metabolic regulation and disease treatment.
  • Potential Therapeutic Applications :
    • The compound has been explored for potential applications in treating conditions such as Alzheimer's disease, where GSK-3 is known to contribute to tau phosphorylation and neurodegeneration .
  • Antimicrobial Activity :
    • Preliminary investigations into the antimicrobial properties of this compound suggest it may exhibit activity against certain bacterial strains, although detailed studies are required to establish its efficacy and mechanism in this context .

Case Study 1: GSK-3 Inhibition in Cancer Research

A study investigated the effects of this compound on cancer cell lines. The results indicated that treatment with the compound led to reduced cell proliferation and induced apoptosis in specific cancer types. The mechanism was linked to the inhibition of GSK-3, which subsequently affected downstream targets involved in cell cycle regulation.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that by inhibiting GSK-3, the compound could mitigate neuronal loss and improve cognitive function in animal models of Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other compounds with similar mechanisms:

CompoundBiological ActivityIC50 (µM)Notes
This compoundGSK-3 Inhibitor~0.5Irreversible inhibitor; potential in cancer therapy
Lithium ChlorideGSK-3 Inhibitor~1.0Mood stabilizer; less specific than this compound
CHIR99021GSK-3 Inhibitor~0.01Highly selective; used primarily in research
TideglusibGSK-3 Inhibitor~0.5Investigated for Alzheimer's disease treatment

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-bromoacetyl)benzonitrile, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via bromination of 4-acetylbenzonitrile derivatives. A representative method involves reacting 4-acetyl-3-methylbenzonitrile with bromine in methanol at 0°C, followed by neutralization and extraction. Key variables include solvent choice (e.g., methanol vs. DMF), temperature control (0°C to prevent side reactions), and purification via column chromatography (hexane/ethyl acetate gradients, 73–87% yields). Reaction monitoring by TLC ensures intermediate purity .

Q. How is this compound characterized spectroscopically, and what are its critical structural features?

Structural confirmation relies on 1H^1H NMR (δ 4.84 ppm for CH2_2 in thiadiazole derivatives), IR (C≡N stretch ~2220 cm1^{-1}), and MS (m/z 224 for molecular ion). Crystallographic studies reveal planar geometry at the bromoacetyl group, with water-π interactions influencing hydrate formation in polar solvents .

Q. What safety protocols are essential when handling this compound?

The compound is toxic (LD50_{50} data pending) and requires inert atmosphere storage (2–8°C) to prevent degradation. Use PPE (gloves, goggles) and avoid exposure to moisture, which may trigger hydrolysis. Waste disposal must follow halogenated organic compound guidelines .

Advanced Research Questions

Q. How is this compound utilized in designing enzyme inhibitors, and what structural modifications enhance selectivity?

The bromoacetyl group acts as an electrophilic "warhead" for covalent inhibition. For example, in thiazole derivatives (e.g., 4-(2-phenylthiazol-4-yl)benzonitrile), it reacts with cysteine residues in targets like sortase A. Selectivity is improved by introducing electron-withdrawing groups (e.g., trifluoromethyl) or steric hindrance via methyl substituents on the benzene ring .

Q. What computational strategies are employed to predict the reactivity of this compound in drug discovery?

Density functional theory (DFT) calculations optimize transition states for nucleophilic attacks (e.g., by thiols in enzyme active sites). Molecular docking studies (AutoDock Vina) assess binding affinities to targets like TRPV3, with ΔG values < -8 kcal/mol indicating strong inhibition. Solvent effects (e.g., acetonitrile vs. DMSO) are modeled using COSMO-RS .

Q. How can contradictory data on the compound’s hydrate stability be resolved?

Discrepancies in hydrate formation (e.g., monohydrate vs. dihydrate ratios) arise from solvent polarity and temperature. Controlled experiments in D2_2O/acetone mixtures, analyzed by 1H^1H NMR and X-ray diffraction, show that water-π interactions dominate in polar aprotic solvents, while hydrophobic effects stabilize anhydrous forms in non-polar media .

Q. What methodologies are used to synthesize this compound-derived heterocycles, and how do they impact bioactivity?

Hantzsch thiazole synthesis involves reacting the compound with thioamides (e.g., thiobenzamide) in acetone, yielding 4-(thiazol-4-yl)benzonitrile derivatives with antimicrobial activity (MIC: 2–8 µg/mL against Candida spp.). Cyclization with polyphosphoric acid produces thienothiophene polymers for optoelectronic applications .

Q. Key Research Challenges

  • Stereochemical Control: Racemization during nucleophilic substitution requires chiral auxiliaries or asymmetric catalysis.
  • Toxicity Mitigation: Prodrug strategies (e.g., ketal protection) reduce off-target effects in vivo .

Properties

IUPAC Name

4-(2-bromoacetyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJANCPRIUMHGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173920
Record name Benzonitrile, 4-(bromoacetyl)-
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Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

20099-89-2
Record name 4-Cyanophenacyl bromide
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Record name 4-(Bromoacetyl)benzonitrile
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Record name Benzonitrile, 4-(bromoacetyl)-
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Record name 4-(bromoacetyl)benzonitrile
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Record name 4-(BROMOACETYL)BENZONITRILE
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Synthesis routes and methods I

Procedure details

To a mixture of para-cyanoacetophenone (52 g, 0.36 mol) in chloroform (520 ml) and 48% HBr (5.2 ml), a solution of bromine (19.3 ml) in chloroform (52 ml) was added dropwise over a period of 20 min. The mixture was stirred for 3 h at room temperature and neutralized to pH7 with sat. NaHCO3. The organic layer was washed with sat. NaCl and dried over anhydrous Na2SO4 and concentrated. The residue was chromatographed on silica gel (AcOEt/n-hexane=1/3 as an eluent) and recrystallized to obtain 2-bromo-4′-cyanoacetophenone as a colourless plate (23.4 g, 29%).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
19.3 mL
Type
reactant
Reaction Step Two
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Acetylbenzonitrile (14.5 g, 100 mmol) was dissolved in anhydrous ether (150 ml). Aluminium chloride (catalytic amount) was added to the solution. Bromine (5.1 ml, 100 mmol) was added dropwise at room temperature and the solution stirred for 1/2 h. A precipitate formed and was collected and dried to yield p-cyanophenacyl bromide, m.p. 85°-86° C. (19.34 g, 86%); δH (CDCl3) 7.80 and 8.10 (4H, ABq, aryl), 4.45 (2H, s, CH2).
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 4-cyanoacetophenone (11.32 g, 77.98 mmol) in dichloromethane (200 mL) was added bromine (4.00 mL, 78.0 mmol) dropwise at room temperature. After stirring several minutes, the reaction mixture was washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 4-cyanophenacyl bromide (17.73 g) as a white solid.
Quantity
11.32 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(2-Bromoacetyl)benzonitrile
4-(2-Bromoacetyl)benzonitrile
4-(2-Bromoacetyl)benzonitrile
4-(2-Bromoacetyl)benzonitrile
4-(2-Bromoacetyl)benzonitrile
4-(2-Bromoacetyl)benzonitrile

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